5-Chloro-1,3-benzothiazol-4-amine

説明

5-Chloro-1,3-benzothiazol-4-amine is a biochemical used in proteomics research . It is a derivative of benzothiazole, a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a wide range of pharmacological properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including this compound, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

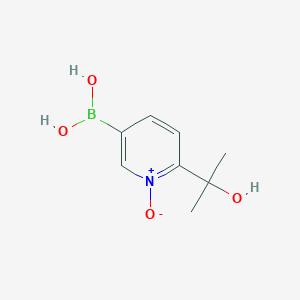

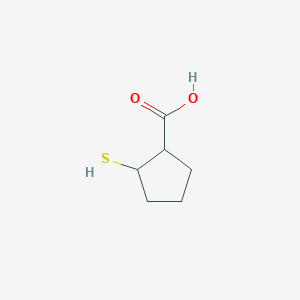

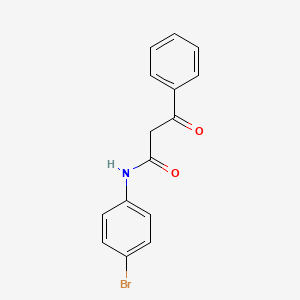

The molecular formula of this compound is C7H5ClN2S, and its molecular weight is 184.65 .Chemical Reactions Analysis

Benzothiazole derivatives, including this compound, have been synthesized through various chemical reactions. These reactions involve coupling between aromatic aldehydes with o-aminothiophenols .科学的研究の応用

Antitumor Properties

Amino acid prodrugs of 2-(4-aminophenyl)benzothiazoles have shown potent antitumor properties. These derivatives induce cytochrome P 450 1A1, leading to biotransformation into active metabolites. Prodrug approaches, specifically lysylamide conjugation, have been utilized to enhance solubility and bioavailability, effectively targeting breast and ovarian cancer cell lines and xenograft tumors with manageable side effects (Bradshaw et al., 2002).

Biological Activities of Derivatives

Benzothiazole derivatives exhibit a wide range of biological activities, including anti-inflammatory and antibacterial properties. The synthesis processes often involve reactions with chloroacetyl chloride and various nucleophiles to yield compounds with significant pharmacological potential. These activities underscore the versatility of benzothiazole derivatives in therapeutic applications (Hunasnalkar et al., 2010).

Antioxidant and Antibacterial Agents

Novel benzothiazolopyridine and triazole derivatives have been developed for their antioxidant and antibacterial efficacy. Specific derivatives have shown potent antioxidant capabilities comparable to ascorbic acid, although their effectiveness against Gram-negative bacteria was limited. This research highlights the potential of benzothiazole compounds in developing new antioxidant and antibacterial agents (Arafat et al., 2022).

Schiff Base Metal Complexes

Benzothiazole-derived Schiff bases have been used to form metal complexes with various applications, including antimicrobial and anticancer activities. These complexes, characterized by their distinct chemical structures, demonstrate the utility of benzothiazole derivatives in coordinating with metals to enhance biological activity (Alkuubaisi et al., 2016).

Advanced Material Applications

Benzothiazole derivatives have been incorporated into high-performance polymers for material science applications. These polymers, modified with benzothiazole units, exhibit enhanced properties such as thermal stability and mechanical strength, showcasing the compound's versatility beyond pharmaceuticals (Toiserkani, 2011).

作用機序

Target of Action

5-Chloro-1,3-benzothiazol-4-amine is a benzothiazole derivative. Benzothiazole derivatives have been found to display antibacterial activity by inhibiting various targets such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Mode of Action

Benzothiazole derivatives are known to interact with their targets and inhibit their function, leading to antibacterial effects .

Biochemical Pathways

The inhibition of the aforementioned targets can disrupt essential biochemical pathways in bacteria, leading to their death .

Pharmacokinetics

Its molecular weight is 18465 , which suggests that it may have good bioavailability due to its small size

Result of Action

The result of the action of this compound is the inhibition of bacterial growth due to the disruption of essential biochemical pathways .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy could be affected by temperature, as it has a predicted melting point of 119.97° C and a boiling point of 335.3° C at 760 mmHg

将来の方向性

The future directions for 5-Chloro-1,3-benzothiazol-4-amine and similar compounds seem to be focused on the development of novel antibiotics to control resistance problems . The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . This suggests that there is ongoing research into the synthesis and potential applications of these compounds.

生化学分析

Cellular Effects

The cellular effects of 5-Chloro-1,3-benzothiazol-4-amine are not well-studied. Benzothiazole derivatives have been found to have inhibitory effects against M. tuberculosis , suggesting that this compound may also have similar effects.

Temporal Effects in Laboratory Settings

It is known that the compound is a solid at room temperature, with a predicted melting point of 119.97° C and a predicted boiling point of 335.3° C at 760 mmHg .

特性

IUPAC Name |

5-chloro-1,3-benzothiazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2S/c8-4-1-2-5-7(6(4)9)10-3-11-5/h1-3H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYLQPGDEVXPATO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1SC=N2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601308756 | |

| Record name | 5-Chloro-4-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601308756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087784-64-2 | |

| Record name | 5-Chloro-4-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1087784-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-4-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601308756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B3211372.png)

![2-(4,5-dihydro-1H-benzo[c]azepin-2(3H)-yl)ethanamine](/img/structure/B3211421.png)